![molecular formula C14H20FN3O B7639745 [2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone](/img/structure/B7639745.png)
[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone, also known as AFM13, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer. AFM13 is a bispecific antibody that binds to both CD30, a protein expressed on the surface of cancer cells, and CD16A, a protein expressed on the surface of natural killer cells. This dual binding mechanism allows AFM13 to activate natural killer cells to attack and kill cancer cells.
Mécanisme D'action
[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone works by binding to both CD30 and CD16A proteins simultaneously. CD30 is a protein that is overexpressed on the surface of many types of cancer cells, including Hodgkin's lymphoma and T-cell lymphoma. CD16A is a protein that is expressed on the surface of natural killer cells, which are immune cells that can recognize and kill cancer cells. By binding to both CD30 and CD16A, this compound brings natural killer cells in close proximity to cancer cells, allowing them to recognize and attack the cancer cells more effectively.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include activation of natural killer cells, induction of cancer cell death, and suppression of tumor growth. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone is its dual binding mechanism, which allows it to activate natural killer cells to attack cancer cells more effectively than traditional monoclonal antibodies. Another advantage is its favorable safety profile, which makes it a promising candidate for clinical development. One limitation of this compound is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Orientations Futures
There are several future directions for research on [2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone. One direction is to further optimize the molecule to improve its efficacy and safety profile. Another direction is to explore its potential for combination therapy with other cancer treatments, such as chemotherapy or checkpoint inhibitors. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which will be an important step towards its potential approval as a cancer treatment.
Méthodes De Synthèse
[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone is synthesized using a multi-step process that involves the coupling of two different antibodies, one that targets CD30 and one that targets CD16A. The process starts with the production of the two antibodies separately, followed by the modification of one of the antibodies to introduce a linker molecule that will allow it to bind to the other antibody. The two antibodies are then coupled together using a chemical reaction to form the final this compound molecule.
Applications De Recherche Scientifique
[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone has been extensively studied in preclinical models of various types of cancer, including Hodgkin's lymphoma, T-cell lymphoma, and acute myeloid leukemia. In these studies, this compound has been shown to effectively activate natural killer cells to attack and kill cancer cells, leading to significant tumor regression and increased survival rates.
Propriétés
IUPAC Name |
[2-(aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c1-10-5-11(7-12(15)6-10)14(19)18-4-3-17(2)9-13(18)8-16/h5-7,13H,3-4,8-9,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBBKXNDINYGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N2CCN(CC2CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.